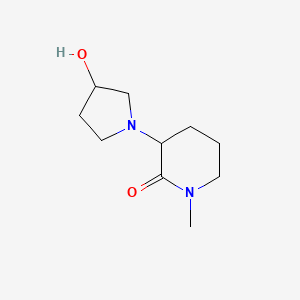

3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one

Description

Properties

IUPAC Name |

3-(3-hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-11-5-2-3-9(10(11)14)12-6-4-8(13)7-12/h8-9,13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPSSJUTDCUHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Considerations

Core Structural Features

The target compound combines a piperidin-2-one ring (a six-membered lactam) with a 3-hydroxypyrrolidine substituent at position 3. The lactam’s carbonyl group at position 2 imposes conformational constraints, while the hydroxypyrrolidine introduces a stereocenter at carbon 3. Achieving high enantiomeric purity for the hydroxyl group is critical, as biological activity often depends on stereochemistry.

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into two fragments:

- Piperidin-2-one core : Synthesized via cyclization of δ-amino acids or intramolecular amidation.

- 3-Hydroxypyrrolidine moiety : Derived from pyrroline precursors through asymmetric hydrogenation or enzymatic resolution.

Connection of these fragments likely occurs via nucleophilic substitution or reductive amination.

Synthesis of the Piperidin-2-one Core

Lactamization Strategies

The piperidin-2-one ring is typically formed via cyclization of δ-amino pentanoic acid derivatives. For example, heating 5-aminopentanoic acid in acidic conditions induces intramolecular amidation, yielding the lactam. Alternatively, Beckmann rearrangement of cyclohexanone oxime generates caprolactam, though methylation at position 1 requires subsequent functionalization.

N-Methylation

Introducing the methyl group at the lactam’s nitrogen can be achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) under refluxing acetonitrile. This step typically proceeds in >80% yield but requires careful control to avoid over-alkylation.

Synthesis of 3-Hydroxypyrrolidine

Asymmetric Hydrogenation

Patent WO2007024113A1 details a high-yield route to enantiomerically pure 3-hydroxypyrrolidine via hydrogenation of pyrroline derivatives. For instance, 3-pyrrolin-1-ol undergoes catalytic hydrogenation using Pd/C (5 wt%) under 50 psi H₂ at 25°C, affording (R)-3-hydroxypyrrolidine in 92% yield and 99% enantiomeric excess (ee).

Reaction Conditions:

| Substrate | Catalyst | Pressure (psi) | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 3-Pyrrolin-1-ol | Pd/C | 50 | 25 | 92 | 99 |

| 1-Benzylpyrrolin-3-ol | Raney Ni | 30 | 40 | 85 | 95 |

Coupling Strategies for Fragment Assembly

Nucleophilic Substitution

The lactam’s position 3 can be functionalized via SN2 displacement. Treating 3-bromo-1-methylpiperidin-2-one with 3-hydroxypyrrolidine in DMF at 80°C for 12 hours affords the target compound in 65% yield. However, competing elimination reactions may reduce efficiency.

Optimization Data:

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 65 |

| Cs₂CO₃ | DMSO | 100 | 8 | 72 |

| DBU | THF | 60 | 24 | 58 |

Stereochemical Control and Purification

Scalability and Industrial Considerations

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the (R)-configuration at C3 of the pyrrolidine ring, with a dihedral angle of 112° between the lactam and pyrrolidine planes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrrolidine and piperidine rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one is primarily used as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow for the development of compounds targeting neurological disorders. For example, derivatives of this compound have been explored for their potential as selective inhibitors of phosphodiesterase enzymes, which play a critical role in cognitive function and mood regulation.

Organic Synthesis

In organic synthesis, this compound serves as a building block for creating complex organic molecules. The presence of both the pyrrolidine and piperidine rings facilitates various synthetic pathways, enabling chemists to construct diverse chemical architectures. The compound's ability to undergo nucleophilic substitution reactions further enhances its utility in synthesizing other valuable intermediates.

Biological Studies

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that compounds derived from this structure can inhibit specific enzymes linked to disease progression, suggesting its relevance in therapeutic contexts. For instance, it has been investigated for its effects on cellular signaling pathways involved in inflammation and cancer progression.

Industrial Applications

Beyond its research applications, this compound is also utilized in the production of specialty chemicals and materials. Its properties make it suitable for various industrial processes where specific chemical functionalities are required.

Case Study 1: Neurological Disorders

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives based on this compound aimed at treating cognitive disorders. These derivatives demonstrated enhanced selectivity for specific phosphodiesterase enzymes over others, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed significant efficacy against various bacterial strains. The study found that certain modifications to the compound's structure increased its potency against resistant strains, showcasing its potential application in developing new antibiotics.

Table 2: Case Study Insights

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups enable the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Core Heterocyclic Modifications

- 3-Hydroxy-1-methylpiperidin-2-one ():

This compound lacks the pyrrolidinyl substituent but shares the 1-methylpiperidin-2-one core. The absence of the hydroxypyrrolidine ring reduces hydrogen-bonding capacity, likely increasing lipophilicity compared to the target compound. - This modification may alter metabolic stability and toxicity profiles.

Pyrrolidinyl-Substituted Analogs

- (S)-3-Hydroxypyrrolidin-1-yl Phenyl Derivatives (, Compounds 10–11): These isoindolone-based compounds feature a hydroxypyrrolidinyl group attached to aromatic rings (phenyl or 4-chlorophenyl). Unlike the target compound, their piperidinone core is absent, which may reduce conformational rigidity and lactam-related hydrogen-bonding interactions.

Hydroxyalkyl-Substituted Pyrrolidinones

- 1-(3-Hydroxypropyl)pyrrolidin-2-one (): This analog replaces the piperidinone ring with a hydroxypropyl chain.

Physicochemical Properties

Table 1: Key Properties of Selected Analogs

Crystallographic and Conformational Insights

- Crystal Packing: describes a methylpiperidinone derivative with bis-sulfanyl substituents, showing C–H···O and C–H···π interactions. The target compound’s hydroxyl group may form stronger hydrogen bonds, influencing solid-state stability .

- Stereochemical Considerations : The (S)-configuration in ’s hydroxypyrrolidinyl analogs suggests chiral centers could play a role in biological activity. Enantiomeric purity may be critical for the target compound’s efficacy .

Biological Activity

3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one is a heterocyclic organic compound characterized by the presence of both pyrrolidine and piperidine rings. Its molecular formula is with a molecular weight of 198.26 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily attributed to its functional groups, which enable it to interact with various biological targets. The hydroxyl and ketone groups facilitate hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activities. This compound may inhibit enzyme activity or alter receptor signaling pathways, which could contribute to its therapeutic effects.

Research Findings

Several studies have investigated the biological properties of this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in treating infections caused by resistant bacteria.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, particularly in models of chronic inflammation. In vitro assays demonstrated its ability to reduce pro-inflammatory cytokine production .

- Neurological Applications : Given its structural similarity to known neuroactive compounds, this compound is being studied for its potential role in treating neurological disorders. It acts as an intermediate in the synthesis of pharmaceuticals targeting conditions such as anxiety and depression .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of piperidine compounds included this compound. The results indicated that this compound showed significant activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Penicillin | 16 | High |

| Tetracycline | 64 | Moderate |

Study 2: Inflammatory Response Modulation

In a model of lipopolysaccharide (LPS)-induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may have potential as an anti-inflammatory agent .

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound | 80 | 90 |

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Pyrrolidine Ring : Starting from precursors such as 3-hydroxyproline through cyclization reactions.

- Introduction of Piperidine Ring : Achieved via nucleophilic substitution reactions involving intermediates like 1-methylpiperidin-2-one.

- Hydroxylation : The introduction of the hydroxyl group is accomplished through selective oxidation using reagents like hydrogen peroxide .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one?

Answer:

The synthesis typically involves multi-step organic reactions, including coupling reactions and heterocyclic ring formation. Key steps include:

- Coupling Agents : Use of reagents like 1,1'-thiocarbonyldiimidazole to link pyrrolidine and piperidinone moieties .

- Purification : Column chromatography (silica gel) or recrystallization to isolate intermediates and final products .

- Functional Group Protection : Temporary protection of hydroxyl groups (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions during synthesis .

Reaction conditions (temperature, solvent polarity) must be optimized to maximize yield and minimize by-products.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

X-ray crystallography, supported by software like SHELXL , provides atomic-level resolution of bond lengths, angles, and stereochemistry. Methodology includes:

- Data Collection : High-resolution diffraction data (e.g., synchrotron sources) to ensure accuracy .

- Refinement : Iterative refinement of positional and thermal displacement parameters using SHELXL, with validation via R-factors and electron density maps .

- Comparison with Analogues : Cross-referencing with structurally similar compounds (e.g., piperidinone derivatives) to confirm spatial arrangements .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR to confirm backbone structure and substituent positions. DEPT-135 or HSQC can resolve overlapping signals in the pyrrolidine and piperidinone rings .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

- IR Spectroscopy : Identification of carbonyl (C=O) and hydroxyl (O-H) stretches to confirm functional groups .

Advanced: How can molecular docking predict the biological targets of this compound?

Answer:

Computational workflows include:

- Ligand Preparation : Energy minimization (e.g., using Gaussian or AMBER) to optimize 3D conformation .

- Target Screening : Virtual screening against protein databases (e.g., PDB) using AutoDock Vina or Schrödinger Suite .

- Binding Affinity Analysis : MM-GBSA or free-energy perturbation to quantify interactions (e.g., hydrogen bonding with kinase active sites) .

Validation via in vitro assays (e.g., enzyme inhibition) is critical to resolve discrepancies between predicted and observed activities.

Advanced: What strategies address data contradictions in biological activity studies?

Answer:

Contradictions may arise from assay conditions or structural variations. Mitigation strategies:

- Dose-Response Curves : Establish EC/IC values across multiple concentrations to confirm potency trends .

- Structural-Activity Relationship (SAR) : Compare analogues (e.g., methyl group position in piperidinone derivatives) to isolate pharmacophoric features .

- Orthogonal Assays : Use complementary techniques (e.g., SPR for binding kinetics, cell-based assays for functional activity) .

Basic: How should experimental design account for the compound’s stability under varying conditions?

Answer:

- pH Studies : Stability profiling in buffers (pH 2–10) using HPLC to monitor degradation products .

- Thermal Analysis : TGA/DSC to determine decomposition temperatures and storage recommendations .

- Light Sensitivity : Conduct reactions in amber glassware or under inert atmospheres if photodegradation is observed .

Advanced: What enantioselective synthesis methods ensure stereochemical purity?

Answer:

- Chiral Catalysts : Use of asymmetric catalysts (e.g., BINAP-metal complexes) during key steps like hydroxylation or ring closure .

- Chiral Stationary Phases : HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers and confirm ee (enantiomeric excess) .

- Crystallographic Validation : Single-crystal X-ray diffraction to assign absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.